molecular formula C7H8BrNO B584712 2-(6-Bromopyridin-2-yl)ethanol CAS No. 955370-07-7

2-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B584712
CAS No.: 955370-07-7
M. Wt: 202.051
InChI Key: BUSVXLMCEYFMCS-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)ethanol is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 292.0±25.0 °C and a predicted density of 1.564±0.06 g/cm3 . The compound’s pKa is predicted to be 14.37±0.10 .

Scientific Research Applications

  • Formation of Pyridylcarbene Intermediate : "2-(6-Bromopyridin-2-yl)ethanol" is formed as an intermediate in the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under specific conditions. This indicates its role in the formation of complex organic structures (Abarca, Ballesteros, & Blanco, 2006).

  • Lipase-Catalyzed Transesterifications : The compound has been utilized in studies exploring the enantioselective synthesis of pyridinylethanols, demonstrating its relevance in chiral chemistry and potential pharmaceutical applications (Orrenius, Mattson, Norin, Öhrner, & Hult, 1994).

  • Crystal Structure Studies in Chemistry : Research involving heteroligand Cu(II) complexes with 2-Halogenopyridines, including "this compound," has contributed to the understanding of halogen⋯halogen interactions in solid-state chemistry (Adonin, Novikov, Smirnova, Tushakova, & Fedin, 2020).

  • Protecting Group for Carboxylic Acids : It serves as an effective protecting group for methacrylic acid in polymer chemistry, demonstrating its utility in material science and polymer research (Elladiou & Patrickios, 2012).

  • Synthesis of β-Adrenergic Receptor Blocker Precursors : It plays a role in the biocatalytic synthesis of β-adrenergic receptor blockers, highlighting its significance in the development of therapeutic agents (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Safety and Hazards

The safety symbols for 2-(6-Bromopyridin-2-yl)ethanol are GHS07, and the hazard statements are H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSVXLMCEYFMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676536
Record name 2-(6-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955370-07-7
Record name 2-(6-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (6-bromopyridin-2-yl)acetic acid (1.1 g, 5.09 mmol) in tetrahydrofuran (20 ml) was cooled to 0° C. Sodium borohydride (0.385 g, 10.18 mmol) was slowly added followed by the addition of boron trifluoride diethyl etherate (1.29 ml, 10.18 mmol). The reaction was allowed to come to room temperature. After 2 hrs, the reaction was diluted with brine, ammonium chloride and ethyl acetate. After layer separation, the organic layer was dried over sodium sulfate, filtered and concentrated. The crude residue was purification by silica gel chromatography (3:7 hexane:ethyl acetate) to yield the title compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.385 g
Type
reactant
Reaction Step Two
Quantity
1.29 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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